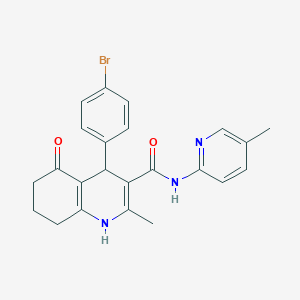
N-(4-bromophenyl)-5-(4-fluorobenzyl)-1,3-thiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina es un compuesto químico que pertenece a la clase de derivados de tiazol. Los tiazoles son compuestos heterocíclicos que contienen átomos de azufre y nitrógeno en un anillo de cinco miembros. Este compuesto particular se caracteriza por la presencia de átomos de bromo y flúor unidos a grupos fenil y bencil, respectivamente. La estructura única de N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina la convierte en un tema interesante para diversas aplicaciones de investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina normalmente implica la reacción de 4-bromofenil isotiocianato con 4-fluorobencilamina en condiciones controladas. La reacción se lleva a cabo en un disolvente orgánico como diclorometano o tetrahidrofurano, y la mezcla se agita a temperatura ambiente durante varias horas. El producto resultante se purifica mediante cromatografía en columna para obtener el compuesto deseado con alta pureza.
Métodos de producción industrial
La producción industrial de N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina sigue rutas sintéticas similares pero a mayor escala. Las condiciones de reacción se optimizan para garantizar el máximo rendimiento y pureza. Se emplean técnicas avanzadas como la cromatografía líquida de alta eficacia (HPLC) y la espectrometría de masas (MS) para monitorizar el progreso de la reacción y confirmar la identidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como peróxido de hidrógeno o permanganato de potasio para formar los correspondientes sulfóxidos o sulfones.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio para obtener las aminas correspondientes.
Sustitución: El átomo de bromo en el compuesto se puede sustituir con otros grupos funcionales mediante reacciones de sustitución nucleófila. Los reactivos comunes para este propósito incluyen metóxido de sodio o terc-butóxido de potasio.
Reactivos y condiciones comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio; condiciones de reaccióntemperatura ambiente, disolvente acuoso u orgánico.
Reducción: Hidruro de litio y aluminio, borohidruro de sodio; condiciones de reaccióntemperatura ambiente a reflujo, disolvente anhidro.
Sustitución: Metóxido de sodio, terc-butóxido de potasio; condiciones de reaccióntemperatura ambiente a reflujo, disolvente orgánico.
Productos principales formados
Oxidación: Sulfóxidos, sulfones.
Reducción: Aminas.
Sustitución: Varios derivados de tiazol sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de derivados de tiazol más complejos. Sirve como precursor para el desarrollo de nuevos materiales con propiedades únicas.
Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas, antifúngicas y anticancerígenas. Los estudios han demostrado que los derivados de tiazol pueden interactuar con varios objetivos biológicos, lo que los convierte en candidatos prometedores para el desarrollo de fármacos.
Medicina: Explorado por sus posibles aplicaciones terapéuticas. Los derivados de tiazol se han estudiado por su capacidad para inhibir enzimas y receptores involucrados en diversas enfermedades, incluidas el cáncer y las enfermedades infecciosas.
Industria: Utilizado en el desarrollo de agroquímicos y productos farmacéuticos. La estructura única del compuesto permite el diseño de nuevas moléculas con mayor eficacia y perfiles de seguridad.
Mecanismo De Acción
El mecanismo de acción de N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina implica su interacción con objetivos y vías moleculares específicos. El compuesto puede unirse a enzimas y receptores, inhibiendo su actividad y provocando diversos efectos biológicos. Por ejemplo, puede inhibir la actividad de enzimas involucradas en la proliferación celular, lo que lleva a efectos anticancerígenos. Además, la capacidad del compuesto para interactuar con enzimas microbianas puede resultar en actividad antimicrobiana.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-bromofenil)-2-(2E)-2-({2-[(4-fluorobencil)oxi]-1-naftil}metileno)hidrazinoacetil]amino}benzamida .
- 1-(4-bromofenil)-N-(4-fluorobencil)metanamina .
- **4-bromofenil-(4-fluorobencil)éter .
Unicidad
N-(4-bromofenil)-5-(4-fluorobencil)-1,3-tiazol-2-amina es único debido a su combinación específica de átomos de bromo y flúor unidos al anillo de tiazol. Esta estructura única imparte propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para diversas aplicaciones de investigación. En comparación con compuestos similares, puede exhibir una mayor actividad biológica o una mejor estabilidad, lo que la convierte en una opción preferida para ciertas aplicaciones.
Propiedades
Fórmula molecular |
C16H12BrFN2S |
|---|---|
Peso molecular |
363.2 g/mol |
Nombre IUPAC |
N-(4-bromophenyl)-5-[(4-fluorophenyl)methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H12BrFN2S/c17-12-3-7-14(8-4-12)20-16-19-10-15(21-16)9-11-1-5-13(18)6-2-11/h1-8,10H,9H2,(H,19,20) |
Clave InChI |
FSPRFVBEZZNWLX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CC2=CN=C(S2)NC3=CC=C(C=C3)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B11643825.png)
![3-methyl-N-{[4-(morpholin-4-yl)phenyl]carbamothioyl}-1-benzofuran-2-carboxamide](/img/structure/B11643831.png)
![(6Z)-6-{3-chloro-4-[2-(2,6-dimethylphenoxy)ethoxy]-5-ethoxybenzylidene}-5-imino-2-methyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643846.png)
![(5E)-1-(3-fluorophenyl)-5-{[1-(prop-2-yn-1-yl)-1H-indol-3-yl]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11643853.png)
![4-{(2E)-2-[(2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]hydrazinyl}-6-(2-methylbutan-2-yl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B11643857.png)
![4-amino-N'-[(1E)-(3,4,5-trimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B11643863.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4-dimethoxyphenyl)methylidene]methanamine](/img/structure/B11643864.png)
![3-[3-(Dipropylamino)-2-hydroxypropyl]-1-({3-[3-(dipropylamino)-2-hydroxypropyl]-5,5-dimethyl-2,4-dioxoimidazolidin-1-YL}methyl)-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B11643865.png)
![2-(4-{2-[4-(butan-2-yl)phenoxy]ethoxy}-3-chloro-5-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11643869.png)

![2-[(4-Methylphenyl)imino]-5-[(5-methyl-2-thienyl)methylene]-1,3-thiazolidin-4-one](/img/structure/B11643879.png)
![Ethyl 6-methyl-2-{[(2-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11643885.png)


